molecular formula C18H23IO2S B12828267 Ethyl 2-thiophen-2-ylacetate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 2-thiophen-2-ylacetate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12828267
M. Wt: 430.3 g/mol
InChI Key: PKGBTVDPYXHUGE-UHFFFAOYSA-N
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Description

Ethyl 2-thiophen-2-ylacetate: is an organic compound with the molecular formula C8H10O2S. It is a colorless to yellow liquid commonly used in organic synthesis. The compound is known for its applications in the preparation of various thiophene derivatives, which are significant in medicinal chemistry and material science .

1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with the molecular formula C10H13I. It is a crystalline solid used in organic synthesis, particularly in the preparation of other iodinated aromatic compounds .

Preparation Methods

Ethyl 2-thiophen-2-ylacetate

Ethyl 2-thiophen-2-ylacetate can be synthesized through the esterification of thiophene-2-acetic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods typically involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene is prepared through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent. The reaction is carried out under mild conditions to ensure selective iodination .

Chemical Reactions Analysis

Ethyl 2-thiophen-2-ylacetate

Ethyl 2-thiophen-2-ylacetate undergoes various chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene participates in:

Scientific Research Applications

Ethyl 2-thiophen-2-ylacetate

Ethyl 2-thiophen-2-ylacetate is used in:

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene is utilized in:

Mechanism of Action

Ethyl 2-thiophen-2-ylacetate

The mechanism of action of ethyl 2-thiophen-2-ylacetate involves its conversion to active thiophene derivatives, which interact with various biological targets. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene acts as an electrophilic reagent in organic synthesis. Its iodine atom can be substituted by nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 2-thiophen-2-ylacetate

Similar compounds include:

    Thiophene-2-acetic acid: A precursor in the synthesis of ethyl 2-thiophen-2-ylacetate.

    Thiophene-2-ethanol: A reduced form of ethyl 2-thiophen-2-ylacetate.

Ethyl 2-thiophen-2-ylacetate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs .

1-iodo-2,3,4,5-tetramethylbenzene

    2,3,4,5-tetramethylbenzene: The non-iodinated precursor.

    1-bromo-2,3,4,5-tetramethylbenzene: A brominated analog used in similar synthetic applications.

1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of the iodine atom, which makes it a more reactive electrophile in substitution reactions .

Properties

Molecular Formula

C18H23IO2S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-thiophen-2-ylacetate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C8H10O2S/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-10-8(9)6-7-4-3-5-11-7/h5H,1-4H3;3-5H,2,6H2,1H3

InChI Key

PKGBTVDPYXHUGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CS1.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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